molecular formula C12H18N2O4S2 B5191049 N-(2-methoxyethyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

N-(2-methoxyethyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

Cat. No. B5191049
M. Wt: 318.4 g/mol
InChI Key: ULSIIRRQYUBRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide, also known as MTSEA, is a chemical compound used in scientific research. It is a sulfhydryl-reactive compound that is commonly used to modify proteins and study their function. MTSEA has a unique structure that allows it to react with cysteine residues in proteins, making it a valuable tool for studying protein structure and function.

Mechanism of Action

N-(2-methoxyethyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide reacts with cysteine residues in proteins through a process called thiol-disulfide exchange. This reaction can result in the formation of a covalent bond between this compound and the cysteine residue, which can lead to changes in protein structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can affect protein stability, activity, and localization. This compound can also affect ion channel function and has been used to study the structure and function of ion channels.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is a relatively small molecule, which allows it to easily penetrate cell membranes and react with proteins inside cells. It is also a highly specific reagent, as it only reacts with cysteine residues in proteins. However, one limitation of this compound is that it can react with other thiols in addition to cysteine residues, which can lead to non-specific effects.

Future Directions

There are several future directions for research involving N-(2-methoxyethyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide. One area of interest is the development of new sulfhydryl-reactive compounds that are more specific and have fewer non-specific effects. Another area of interest is the development of new techniques for studying protein structure and function using this compound. Finally, researchers are interested in using this compound to study the effects of protein modifications on disease states, such as cancer and neurodegenerative diseases.

Synthesis Methods

N-(2-methoxyethyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide is synthesized by reacting 2-chloroethyl methyl sulfone with pyrrolidine and then reacting the resulting compound with thiophene-2-carboxylic acid. The final product is purified using column chromatography and characterized using NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2-methoxyethyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide is commonly used in scientific research to study the structure and function of proteins. It is often used to modify cysteine residues in proteins, which allows researchers to study the effects of these modifications on protein function. This compound can also be used to study protein-protein interactions, as it can be used to crosslink proteins together.

properties

IUPAC Name

N-(2-methoxyethyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S2/c1-18-7-4-13-12(15)11-8-10(9-19-11)20(16,17)14-5-2-3-6-14/h8-9H,2-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSIIRRQYUBRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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